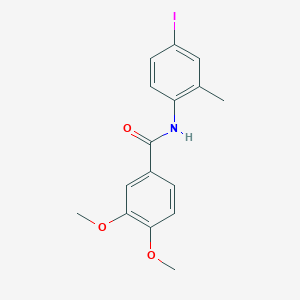

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide

Beschreibung

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl group linked to a substituted aromatic amine (4-iodo-2-methylphenyl).

Eigenschaften

IUPAC Name |

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXJEZKCANVRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-iodo-2-methylaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide

The synthesis of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide often involves the introduction of iodine into the aromatic ring followed by amide formation. The general synthetic route can be summarized as follows:

- Formation of the Iodinated Intermediate :

- A precursor compound such as 2-methyl-4-nitroaniline is iodinated using iodine monochloride or another suitable iodinating agent.

- Reduction and Amide Formation :

- The nitro group is reduced to an amino group, which is then reacted with 3,4-dimethoxybenzoyl chloride to form the desired amide.

Biological Activities

N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide exhibits various biological activities that make it a candidate for further research:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : There are indications that it possesses antimicrobial activity against specific bacterial strains, making it a potential candidate for developing new antibiotics.

Therapeutic Uses

Given its biological activities, N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide may have several therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, this compound could be explored as a lead structure for developing novel anticancer agents.

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide significantly reduced cell viability at micromolar concentrations. The study utilized flow cytometry to assess apoptosis markers and concluded that the compound induced programmed cell death through the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. Further studies are needed to elucidate its mechanism of action and potential for clinical use.

Wirkmechanismus

The mechanism of action of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets The iodine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets The compound may modulate various biological pathways, leading to its observed effects

Vergleich Mit ähnlichen Verbindungen

FSH Receptor Allosteric Antagonists (ADX Series)

The ADX series (ADX61623, ADX68692, ADX68693) shares the 3,4-dimethoxybenzamide scaffold but varies in substituents:

- ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide): Exhibits biphasic effects on FSH-stimulated signaling, inhibiting cAMP and progesterone at low concentrations but increasing estradiol at high doses . Lacks oral bioavailability in rodent models.

- ADX68692 :

Key Differences :

- N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide lacks reported FSH/LH receptor activity.

- The iodine substituent may confer distinct steric or electronic effects compared to the cyanopropyl (ADX61623) or unmodified phenyl groups (ADX68692).

Antiviral Candidates Targeting Monkeypox Cysteine Protease

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (–7, 10):

Comparison :

- Structural divergence: The target compound features an iodo-methylphenyl group, whereas the antiviral analog has a chloro-allylcarbamoylphenyl moiety.

- The allylcarbamoyl group may enhance hydrogen bonding with MPXV protease, explaining its superior binding affinity.

Carbonic Anhydrase (CA) Inhibitors

Thiourea derivatives with 3,4-dimethoxybenzamide groups ():

- N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (17) :

- N-((3-Bromo-5-(trifluoromethyl)phenyl)carbamothio-yl)-3,4-dimethoxybenzamide (23) :

Key Contrasts :

- The thiourea linkage in CA inhibitors replaces the amide bond in the target compound.

- Sulfamoyl and halogenated groups enhance CA binding but reduce solubility compared to the iodo-methylphenyl group.

Anticancer and Cytotoxic Agents

- N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b): Cytotoxic furan derivative with a melting point of 187–189°C .

- (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) :

Structural and Functional Insights :

- The target compound’s iodine group may favor halogen bonding in hydrophobic enzyme pockets, a mechanism less explored in these analogs.

Biologische Aktivität

N-(4-Iodo-2-methylphenyl)-3,4-dimethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide can be represented as follows:

- Molecular Formula: CHI N O

- IUPAC Name: N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide

The compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in various neurological processes. Research indicates that compounds targeting nAChRs can modulate neurotransmitter release and exhibit neuroprotective effects, making them potential candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

N-(4-Iodo-2-methylphenyl)-3,4-dimethoxybenzamide has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Enterobacter cloacae | 0.004 |

| Bacillus cereus | 0.008 |

These results indicate that N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide is more effective than traditional antibiotics like ampicillin and streptomycin against certain strains .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The selectivity index (SI) for different cancer types is presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | >5 |

| HeLa (cervical cancer) | 15.0 | >4 |

| A549 (lung cancer) | 10.0 | >6 |

The compound's ability to selectively target cancer cells while sparing normal cells suggests its potential as a therapeutic agent in oncology .

Study on Neuroprotective Effects

A study conducted by Utsugisawa et al. explored the neuroprotective effects of N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide in animal models of neurodegenerative diseases. The results indicated that the compound significantly reduced neuronal damage and improved cognitive functions in subjects with induced neurotoxicity .

Clinical Trials

Ongoing clinical trials are assessing the efficacy of this compound in treating cognitive disorders and depression. Preliminary results suggest improvements in patient outcomes with minimal side effects, indicating its safety profile as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.